2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine
Overview
Description
2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine is a heterocyclic compound composed of benzene, triazole, and phenazine structures. As a member of the azolo[5,4-a]phenazine family, it exhibits significant potential in various fields such as medicinal chemistry, materials science, and chemical biology. The unique structure of this compound contributes to its diverse reactivity and broad range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine generally involves the cyclization of appropriate precursors. One common method is through the reaction of hydrazine derivatives with ortho-phenylenediamine. This cyclization can be catalyzed by various reagents under conditions such as reflux in an organic solvent.
Industrial Production Methods: Industrial production of this compound may employ continuous flow techniques to enhance reaction efficiency and yield. Utilizing high-throughput methodologies and optimized catalytic systems can significantly reduce reaction times and improve scalability.
Chemical Reactions Analysis
Types of Reactions: 2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reductive transformations can yield different functionalized products.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on various positions of the ring system.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Typical reducing agents are sodium borohydride or lithium aluminium hydride.
Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) or alkylating agents under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions often include functionalized derivatives that retain the core triazolo-phenazine structure, enabling further exploration of their chemical and biological properties.
Scientific Research Applications
2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine has a wide array of scientific research applications, including:
Chemistry: Its unique structure makes it a valuable building block for the synthesis of complex organic molecules and polymers.
Biology: It exhibits biological activity, including antibacterial, antiviral, and anticancer properties, making it a potential candidate for drug development.
Medicine: It has been investigated for its role in therapeutic agents, particularly in targeting specific enzymes and pathways in disease models.
Industry: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Mechanism of Action
The mechanism by which 2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine exerts its effects is complex and multifaceted:
Molecular Targets and Pathways: This compound often interacts with enzymes and receptors, affecting various biochemical pathways. For example, it can inhibit certain kinases or proteases, leading to altered cellular signaling and metabolic processes.
Molecular Interactions: Its heterocyclic structure allows it to form hydrogen bonds and π-π interactions with biomolecules, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds: Compounds structurally related to 2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine include:
Phenazine: Shares the phenazine core but lacks the triazole moiety.
Triazolo[4,5-a]anthracene: Similar triazole ring fused to a different aromatic system.
Imidazo[1,2-a]phenazine: Contains an imidazole ring instead of a triazole ring.
Uniqueness: this compound stands out due to the presence of both triazole and phenazine units, providing a unique electronic structure that enhances its reactivity and potential applications compared to its analogs. The combination of these moieties results in a versatile scaffold for further functionalization and exploration in various scientific fields.
Properties
IUPAC Name |
3,4,5,14,21-pentazapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(21),2,5,7,9,11,13,15,17,19-decaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N5/c1-2-6-10-9(5-1)13-15(16-14(10)19-21-20-16)18-12-8-4-3-7-11(12)17-13/h1-8H,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNABPZVTLHSKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C5=NNN=C25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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